Phenyl 1-hydroxy-2-naphthoate
Overview
Description
Synthesis Analysis
The synthesis of phenyl 1-hydroxy-2-naphthoate and its derivatives has been explored through various methods. A notable approach involves a four-step sequence for synthesizing complex 2-hydroxy-1-naphthoic acids, which includes Z-selective olefination and oxidative cyclization, demonstrating the compound's synthesis versatility (Nan Ji, Brad M. Rosen, & A. Myers, 2004). Another synthesis method highlights the oxidative cyclization of esters of 5-aryl-3-oxopentanoic acid by Mn(III) and Ce(IV) salts, offering a new pathway to substituted 2-hydroxy-1-naphthoic acid esters and amides (A. Citterio, L. Pesce, R. Sebastiano, & R. Santi, 1990).
Molecular Structure Analysis
The molecular structure of this compound reveals significant insights into its stability and reactivity. Studies on the crystal structure have shown the presence of intramolecular hydrogen bonding, which plays a crucial role in the compound's stability (K. Peters, E. Peters, H. Schnering, G. Bringmann, & O. Schupp, 1995).
Chemical Reactions and Properties
This compound undergoes various chemical reactions, highlighting its reactivity and functional versatility. For example, its role in the synthesis of bis-arylides of 3-hydroxy-2-naphthoic acid through reactions involving phosphorus trichloride demonstrates its chemical reactivity (Z. Boruszczak & J. Kraska, 1998). Additionally, the compound's involvement in the photochemical reactions of 1-naphthyl phenylacylates in polyolefin films showcases its photochemical properties and potential applications in material science (W. Gu & R. Weiss, 2000).
Scientific Research Applications
Infrared Spectrum and UV-Induced Photochemistry : PHN's conformational stability, infrared spectrum, and photochemistry have been studied using matrix isolation infrared spectroscopy and theoretical computations. The research found that PHN undergoes photodecarbonylation under UV light, producing 2-phenoxynaphthalen-1-ol and CO (İ. Sıdır et al., 2021).
Solvatochromism and Dipole Moment Analysis : Studies have investigated the solvatochromic behavior and intramolecular hydrogen-bonding assisted dipole moments of PHN in ground and excited states. This research helps in understanding PHN's interactions in different solvents and its electronic properties (İ. Sıdır & Y. Sıdır, 2016).
Rapid Synthesis Techniques : Methods for rapid synthesis of highly functionalized 2-hydroxy-1-naphthoates have been developed, highlighting the chemical versatility and potential for derivative creation of PHN (Nan Ji, Brad M. Rosen, & A. Myers, 2004).
Ring Cleavage in Phenanthrene-Degradative Pathway : PHN is identified as a metabolite in the phenanthrene-degradative pathway, with studies examining the structure of its ring cleavage product (K. Adachi et al., 1999).
Use in Demonstrating Tissue Oxidase Activity : PHN has been used in histochemical techniques for demonstrating tissue oxidase (cytochrome oxidase) activity, indicating its application in biological and medical research (M. S. Burstone, 1959).
Asymmetric Oxidative Coupling Reactions : Research on asymmetric oxidative coupling reactions of naphthol derivatives, including PHN, with chiral copper(I)–bisoxazoline catalysts, demonstrates its utility in organic synthesis (Tomohisa Temma & S. Habaue, 2005).
Formation of Metal Complexes : Studies on the formation of cadmium(II) complexes with 2-Hydroxy-1-naphthoate ligand reveal potential applications in material science and chemistry (Min Hu et al., 2011).
Safety and Hazards
Phenyl 1-hydroxy-2-naphthoate is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Category 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
Phenyl 1-hydroxy-2-naphthoate (PHN) is a phenyl ester of 1-hydroxy-2-naphthoic acid It’s known that hydroxynaphthoates, a group of compounds to which phn belongs, play an important role in drug discovery .
Mode of Action
The molecule of phn has four conformationally-relevant internal rotation axes, which can be defined as a function of the c–c–o–h, o=c–c–c, c–o–c=o and c–c–o–c dihedrals . This suggests that the compound may interact with its targets through these functional groups.
Biochemical Pathways
It’s known that 1-hydroxy-2-naphthoate, a moiety present in phn, is involved in the synthesis of anti-carcinogenic compounds . This suggests that PHN may affect pathways related to cell growth and proliferation.
Pharmacokinetics
The compound’s molecular weight (26428 g/mol) and its physical state (liquid crystal) suggest that it may have good bioavailability .
Result of Action
Research shows that both methyl 1-hydroxy-2-naphthoate and ethyl 1,6-dihydroxy-2-naphthoate develop anti-inflammatory activity, while 1-hydroxy-2-naphthoic acid itself has been recognized as an antibacterial agent . This suggests that PHN may have similar effects.
Action Environment
The compound’s melting point (94-96 °c) suggests that it may be stable under a wide range of temperatures .
properties
IUPAC Name |
phenyl 1-hydroxynaphthalene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O3/c18-16-14-9-5-4-6-12(14)10-11-15(16)17(19)20-13-7-2-1-3-8-13/h1-11,18H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHDYIMWKSCJTIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C2=C(C3=CC=CC=C3C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1038876 | |
Record name | Phenyl 1-hydroxy-2-naphthoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1038876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
Record name | 2-Naphthalenecarboxylic acid, 1-hydroxy-, phenyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS RN |
132-54-7 | |
Record name | Phenyl 1-hydroxy-2-naphthoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=132-54-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Phenyl 1-hydroxy-2-naphthoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000132547 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenyl 1-hydroxy-2-naphthoate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1867 | |
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Record name | 2-Naphthalenecarboxylic acid, 1-hydroxy-, phenyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Phenyl 1-hydroxy-2-naphthoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1038876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phenyl 1-hydroxy-2-naphthoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.606 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | PHENYL 1-HYDROXY-2-NAPHTHOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0749HK9B6B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the most stable conformation of Phenyl 1-hydroxy-2-naphthoate and why is this relevant?
A1: The most stable conformation of this compound is characterized by an intramolecular hydrogen bond between the hydroxyl (O-H) group and the carbonyl oxygen (O=C) of the ester group. The phenyl ring of the ester group is positioned ±68.8° out of the plane of the naphthalene moiety []. This conformation is significantly more stable than other possible conformers due to the strength of this intramolecular hydrogen bond. This conformational preference influences the molecule's reactivity and spectroscopic properties.
Q2: How does UV irradiation affect this compound?
A2: Upon exposure to UV light, this compound undergoes photodecarbonylation []. This means the molecule loses a carbon monoxide (CO) molecule. The efficiency of this process is dependent on the specific wavelength of UV light used. This photochemical reaction leads to the formation of 2-phenoxynaphthalen-1-ol as the main product.
Q3: Beyond theoretical calculations, is there experimental evidence for the intramolecular hydrogen bonding in this compound?
A3: Yes, X-ray crystallography studies confirm the presence of the intramolecular hydrogen bond in the solid state []. This interaction results in a planar, six-membered ring structure within the molecule. This experimental evidence supports the theoretical predictions about the conformational preference of this compound.
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